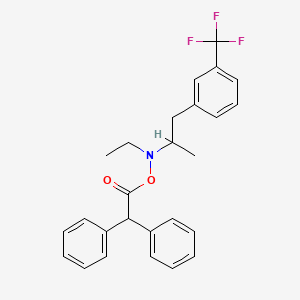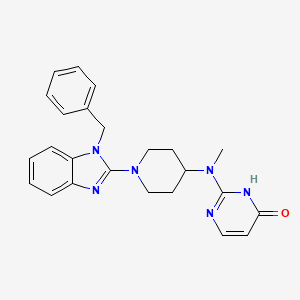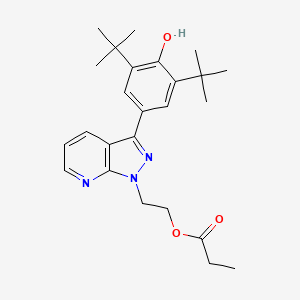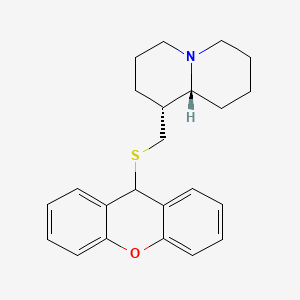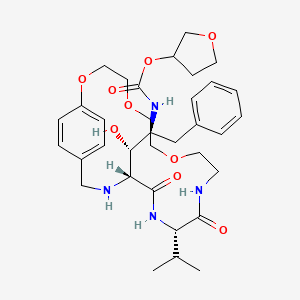![molecular formula C14H22Cl2N4O3 B12745770 2-(4-chlorophenoxy)-N'-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride CAS No. 87654-82-8](/img/structure/B12745770.png)
2-(4-chlorophenoxy)-N'-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N’-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, an oxadiazepane ring, and an acetohydrazide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the etherification of p-chlorophenol with an appropriate halide under basic conditions to form the chlorophenoxy group . This is followed by the formation of the oxadiazepane ring through a series of cyclization reactions involving nitriles and hydroxylamine . The final step involves the coupling of the oxadiazepane intermediate with an acetohydrazide derivative under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts such as copper oxide or cupric salts for the etherification step and Lewis acids for the acylation reactions . The reactions are typically carried out in organic solvents at controlled temperatures to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenoxy)-N’-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the chlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility for further applications.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N’-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including fungicidal properties.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chlorophenoxy group can interact with cellular receptors, while the oxadiazepane ring may modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of fungal growth or modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: These compounds share the chlorophenoxy group and have shown fungicidal activity.
2-chloro-4-(4-chlorophenoxy)-hypnone: Another compound with a chlorophenoxy group, used as an intermediate in the synthesis of agricultural fungicides.
Uniqueness
What sets 2-(4-chlorophenoxy)-N’-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride apart is its combination of the chlorophenoxy group, oxadiazepane ring, and acetohydrazide moiety. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
87654-82-8 |
|---|---|
Formule moléculaire |
C14H22Cl2N4O3 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N'-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride |
InChI |
InChI=1S/C14H21ClN4O3.ClH/c15-12-1-3-13(4-2-12)22-11-14(20)18-16-5-7-19-8-10-21-9-6-17-19;/h1-4,16-17H,5-11H2,(H,18,20);1H |
Clé InChI |
WEUFRNHBWYFBGU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN(N1)CCNNC(=O)COC2=CC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






